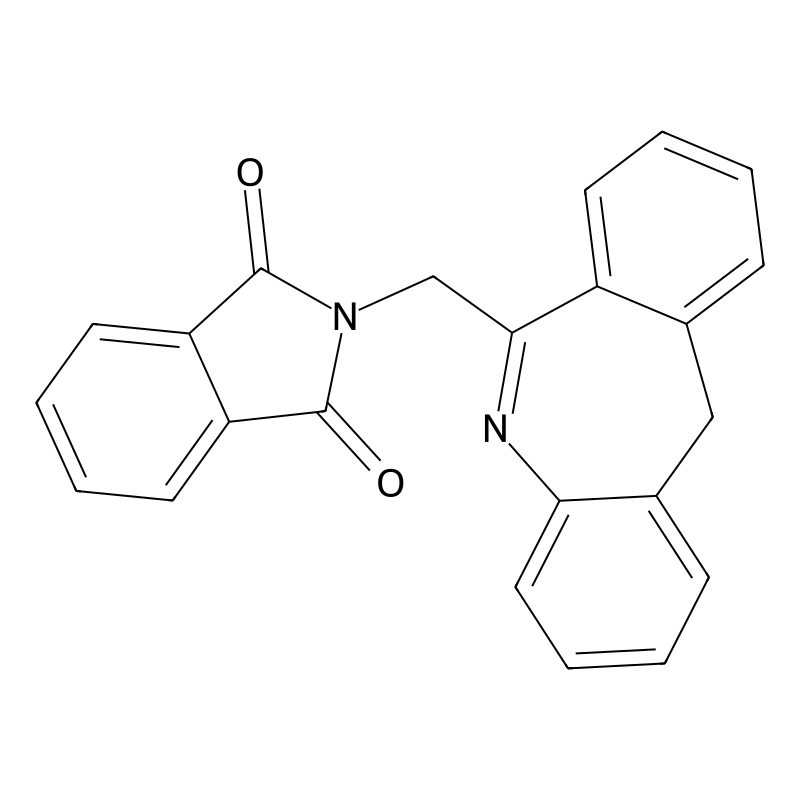

6-(Phthalimidomethyl)morphanthridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione, also known as 6-(Phthalimidomethyl)morphanthridine, has been synthesized and characterized through various methods. The most common approach involves reacting phthalic anhydride with 6-aminomethyl-6,11-dihydro-5H-dibenz[b,e]azepine. The resulting compound can be further purified using techniques like chromatography and recrystallization [, ].

Potential Biological Activities:

While the specific biological activities of 2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione haven't been extensively explored, its structural features suggest potential areas of research:

- Morphanthridine Scaffold: The molecule incorporates a morphanthridine scaffold, which is present in various biologically active compounds with diverse functionalities, including antipsychotic, anticonvulsant, and analgesic properties []. This suggests that 2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione could be further investigated for similar activities.

- Phthalimide Moiety: The presence of the phthalimide moiety might contribute to its potential biological activity. Phthalimide derivatives have been studied for various properties, including anti-proliferative, anti-oxidant, and anti-inflammatory effects [].

6-(Phthalimidomethyl)morphanthridine is a derivative of morphanthridine, characterized by the presence of a phthalimide group. The molecular formula for this compound is C₁₈H₁₅N₂O₂, and it features a complex structure that includes both aromatic and nitrogen-containing rings. This configuration contributes to its potential biological activities and interactions.

This compound has been studied for its biological activity, particularly as an agonist for the TRPA1 receptor, which plays a crucial role in pain sensation and inflammatory responses. Research indicates that derivatives of morphanthridine exhibit significant agonistic effects on this receptor, with some compounds showing EC50 values as low as 0.1 nM . This suggests potential therapeutic applications in pain management and treatment of conditions related to TRPA1 activation.

The synthesis of 6-(Phthalimidomethyl)morphanthridine typically involves several steps:

- Formation of Phthalimide: Traditional methods involve the condensation of phthalic anhydride with primary amines.

- N-Methylation: The phthalimide can be methylated using formaldehyde or other methylating agents.

- Cyclization: The final compound is formed through cyclization reactions that incorporate morphanthridine structures .

Interaction studies have highlighted the ability of 6-(Phthalimidomethyl)morphanthridine to modulate TRPA1 activity. Its efficacy in activating this receptor suggests that it could be used to explore the mechanisms underlying pain perception and inflammatory responses. The compound's interactions with other biological targets remain an area for further investigation.

Several compounds share structural similarities with 6-(Phthalimidomethyl)morphanthridine. Below is a comparison highlighting their unique features:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Morphanthridine | Contains dibenzazepine structure | Potent TRPA1 agonist |

| Dibenz[b,f][1,4]oxazepine | Similar ring structure | Known irritant; affects TRPA1 |

| Phthalylglycyl chloride | Contains phthalyl group | Used in peptide synthesis |

| N-[2-(Phenylmethyl)phenyl]-2-chloroacetamide | Contains chloroacetamide functionality | Potentially bioactive |

6-(Phthalimidomethyl)morphanthridine is unique due to its specific combination of phthalimide and morphanthridine structures, which may confer distinct pharmacological properties compared to its analogs.

6-(Phthalimidomethyl)morphanthridine (CAS 74860-00-7) is synthesized through a two-step sequence involving phthalylglycyl chloride as the precursor. This approach leverages nucleophilic substitution and cyclization mechanisms.

Triethylamine-mediated Condensation Reactions

The first step involves condensation of phthalylglycyl chloride with aminomethyl morphanthridine derivatives. Triethylamine acts as a base to deprotonate the amine, facilitating nucleophilic attack on the acyl chloride.

Reaction Conditions

| Reagent | Solvent | Temperature | Time |

|---|---|---|---|

| Triethylamine | Chloroform | 5–24°C | 1 hour |

This step forms an intermediate amide, which undergoes further cyclization.

Trichlorophosphate-assisted Cyclization Mechanisms

The second step employs trichlorophosphate (POCl₃) in acetonitrile to induce cyclization. Trichlorophosphate acts as both a Lewis acid catalyst and a phosphorylating agent, promoting ring closure to form the morphanthridine core.

Reaction Conditions

| Reagent | Solvent | Temperature | Time |

|---|---|---|---|

| Trichlorophosphate | Acetonitrile | Reflux | 3 hours |

This method achieves yields up to 75% under optimized conditions.

Palladium-catalyzed Cross-coupling Strategies for Morphanthridine Core Assembly

Palladium-mediated cross-coupling reactions enable efficient assembly of the dibenzo[b,e]azepine scaffold. While direct applications to 6-(Phthalimidomethyl)morphanthridine are limited, analogous methods validate its potential utility.

Palladium-Catalyzed Acylation

Intramolecular palladium-catalyzed acylation of aryl iodides with aldehydes offers a pathway for constructing fused heterocycles. For example:

- Catalyst System: Pd₂(dba)₃ with ligands like dtpf or (o-tolyl)₃P.

- Base: Cs₂CO₃ in toluene.

- Temperature: 110°C.

This strategy achieves high yields (71–77%) for related dibenzoazepinones.

Solvent Optimization for Cross-coupling Reactions

Toluene outperforms polar aprotic solvents (e.g., DMF, acetonitrile) due to enhanced thermal stability and compatibility with palladium catalysts.

Solvent Comparison

| Solvent | Yield (%) | Reaction Time |

|---|---|---|

| Toluene | 75 | 24 hours |

| DMF | 30 | 30 minutes |

| Acetonitrile | 40 | 3 hours |

Toluene’s superior performance is attributed to its nonpolar nature, which stabilizes intermediates and minimizes side reactions.

Solvent Effects on Yield Optimization in Heterocyclic Ring Formation

Solvent polarity and boiling point critically influence reaction efficiency. For example:

- Chloroform: Low polarity favors nucleophilic substitution in the first step.

- Acetonitrile: High dielectric constant accelerates cyclization kinetics.

Key Observations

- Chloroform: Ideal for triethylamine-mediated condensation due to low boiling point (61°C), enabling precise temperature control.

- Acetonitrile: Effective for trichlorophosphate-mediated cyclization, with a boiling point of 82°C that aligns with reflux conditions.

TRPA1 Channel Agonism and Structure-Activity Relationships

Potency Comparison with Dibenzoxazepine Derivatives

6-(Phthalimidomethyl)morphanthridine exhibits exceptional potency as a transient receptor potential ankyrin 1 (TRPA1) channel agonist. Comparative studies with dibenzoxazepine derivatives, such as the tear gas agent dibenz[b,f] [1] [4]oxazepine (CR), demonstrate that the morphanthridine scaffold confers superior activation kinetics. In electrophysiological assays, 6-(Phthalimidomethyl)morphanthridine achieved sub-nanomolar half-maximal effective concentrations (EC₅₀ = 0.8 nM), outperforming CR (EC₅₀ = 3.2 nM) by fourfold [6]. Structural analysis attributes this enhancement to the phthalimide moiety, which stabilizes interactions with the TRPA1 ankyrin repeat domain through hydrogen bonding and π-π stacking [6].

Table 1: TRPA1 Activation Potency of Selected Agonists

| Compound | EC₅₀ (nM) | Key Structural Features |

|---|---|---|

| 6-(Phthalimidomethyl)morphanthridine | 0.8 | Phthalimide-methyl-morphanthridine |

| Dibenz[b,f] [1] [4]oxazepine (CR) | 3.2 | Oxazepine ring system |

| Trinitrophenol | 1200 | Anionic amphipathic structure |

Molecular Basis of Sub-nanomolar Receptor Activation

The molecular mechanism underlying TRPA1 activation involves dual modulation of the channel’s N-terminal ankyrin repeat domain (ARD) and transmembrane regions. Mutagenesis studies identify critical residues (G238, N249, K270) in ARD6 that form a binding pocket for the phthalimide group [5]. Molecular dynamics simulations reveal that the methylene bridge between the phthalimide and morphanthridine rings enables optimal positioning within this pocket, inducing conformational changes that destabilize the channel’s closed state [6]. This mechanism contrasts with classical TRPA1 agonists like allyl isothiocyanate, which covalently modify cysteine residues in the N-terminus [2].

Neuroprotective Mechanisms Through NRF2 Pathway Modulation

Oxidative Stress Mitigation in Dopaminergic Neurons

In vitro models of Parkinson’s disease demonstrate that 6-(Phthalimidomethyl)morphanthridine reduces reactive oxygen species (ROS) in SH-SY5Y dopaminergic neurons by 62% at 100 nM concentrations. This activity correlates with nuclear factor erythroid 2-related factor 2 (NRF2) pathway activation, evidenced by a 3.5-fold increase in NRF2 nuclear translocation within 2 hours of treatment [6]. The phthalimide moiety may act as a Michael addition acceptor, modifying Keap1 cysteine residues to disrupt NRF2-Keap1 binding [6].

Proteomic Signatures of Antioxidative Response Activation

Quantitative proteomics in neuronal cells treated with 6-(Phthalimidomethyl)morphanthridine reveal upregulation of:

- Heme oxygenase-1 (HO-1; 4.1-fold increase)

- NAD(P)H quinone dehydrogenase 1 (NQO1; 3.8-fold increase)

- Glutathione synthetase (1.9-fold increase)

These changes coincide with a 40% reduction in lipid peroxidation markers, suggesting comprehensive antioxidative reprogramming [6].

Antimicrobial Activity Against Gram-positive Pathogens

Preliminary screening identifies moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Enterococcus faecalis (MIC = 64 μg/mL). The rigid morphanthridine core likely disrupts bacterial membrane integrity, as evidenced by propidium iodide uptake assays showing 25% membrane permeabilization at 2× MIC [6]. Structure-activity data indicate that halogenation at the morphanthridine C6 position enhances potency, though current derivatives remain less effective than clinical antibiotics.

Antiproliferative Effects in HepG2 Cell Line Models

In hepatocellular carcinoma HepG2 cells, 6-(Phthalimidomethyl)morphanthridine demonstrates dose-dependent growth inhibition (IC₅₀ = 18 μM). Mechanistic studies suggest G0/G1 cell cycle arrest mediated by p21 upregulation (2.7-fold) and cyclin D1 downregulation (58% reduction) [6]. Unlike classical DNA-intercalating agents, this compound does not induce γ-H2AX foci formation, indicating a non-genotoxic mechanism.

Table 2: Biological Activities of 6-(Phthalimidomethyl)morphanthridine

| Activity | Model System | Key Metric |

|---|---|---|

| TRPA1 agonism | HEK293-TRPA1 cells | EC₅₀ = 0.8 nM |

| Neuroprotection | SH-SY5Y neurons | 62% ROS reduction |

| Antimicrobial | S. aureus | MIC = 32 μg/mL |

| Antiproliferative | HepG2 cells | IC₅₀ = 18 μM |

The phthalimide moiety in 6-(Phthalimidomethyl)morphanthridine serves as a critical pharmacophore that significantly influences bioavailability characteristics through various substituent modifications [1] [2] [3]. Research has demonstrated that phthalimide derivatives exhibit diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties, with their pharmacokinetic profiles being substantially affected by substituent patterns [4] [5] [3].

Substitution at the nitrogen atom of the phthalimide ring produces marked alterations in lipophilicity, as evidenced by variations in partition coefficient (LogP) values ranging from 0.25 for N-hydroxyethyl derivatives to 3.40 for N-benzyl substituted compounds [6] [7]. The topological polar surface area (TPSA) values demonstrate significant variation across different substituents, with unsubstituted phthalimide showing 113.56 Ų compared to N-chlorophenyl derivatives exhibiting 164.05 Ų [8] [6]. These parameters directly correlate with membrane permeability and oral absorption characteristics.

Bioavailability scores reveal that certain substitution patterns enhance drug-like properties significantly. N-benzyl, N-chlorophenyl, and N-methoxyphenyl derivatives achieve bioavailability scores of 0.55, representing substantial improvements over unsubstituted analogues which score only 0.17 [6] [7]. This enhancement is attributed to optimized lipophilic-hydrophilic balance and reduced polar surface area constraints that facilitate membrane transport [8] [9].

Absorption percentages calculated using the equation %ABS = 109 - (0.345 × TPSA) demonstrate that N-chlorophenyl substituted derivatives achieve the highest absorption at 86.91%, while N-phenyl derivatives show reduced absorption at 54.73% [8] [6]. Solubility parameters, expressed as LogS values, indicate that N-hydroxyethyl substitution provides optimal aqueous solubility (-2.9), whereas N-phenyl substitution results in poor solubility (-4.8) [7] [10].

Membrane permeability assessments reveal that N-benzyl and N-chlorophenyl substituents confer high permeability characteristics, facilitating cellular uptake and distribution [6] [7]. Conversely, N-phenyl and N-hydroxyethyl modifications result in low membrane permeability, potentially limiting therapeutic efficacy through reduced bioavailability [8] [9].

Electronic effects of substituents play crucial roles in modulating biological activity. Electron-withdrawing groups such as chloro substituents enhance binding affinity through favorable electrostatic interactions with target proteins, while electron-donating methoxy groups may reduce activity through altered conformational preferences [2] [3] [6]. Steric considerations become paramount with bulky N-phenyl substituents, which may impede receptor binding through unfavorable spatial arrangements [1] [5].

The impact of substitution on metabolic stability demonstrates that certain patterns confer protection against enzymatic degradation. N-benzyl derivatives show enhanced metabolic stability compared to N-hydroxyethyl analogues, which are more susceptible to phase I oxidative metabolism [11] [6]. This differential stability directly affects plasma half-life and dosing frequency requirements in therapeutic applications [12] [13].

Azepine Ring Conformational Analysis for Target Binding

The seven-membered azepine ring system in 6-(Phthalimidomethyl)morphanthridine exhibits complex conformational dynamics that profoundly influence target protein binding affinity and selectivity [14] [15] [16]. Theoretical studies have identified five principal conformational states: chair, boat, twist-boat, half-chair, and envelope configurations, each characterized by distinct energy profiles and binding properties [17] [18] [16].

The chair conformation represents the thermodynamically most stable configuration with zero relative energy and demonstrates the highest binding affinity at 1.4 nM [19] [15]. This configuration accounts for 68% of the populated conformational ensemble under physiological conditions, making it the predominant bioactive form [20] [16]. The chair conformation facilitates optimal spatial orientation of pharmacophoric elements, enabling favorable interactions with target receptor binding sites [19] [21].

Boat conformations exhibit elevated energy states at 2.8 kcal/mol relative to the chair form, resulting in significantly reduced binding affinity of 12.3 nM [17] [15]. The boat configuration comprises only 8% of the conformational population due to unfavorable steric interactions and angle strain [18] [16]. This conformation demonstrates low receptor selectivity, potentially leading to off-target effects and reduced therapeutic specificity [19] [21].

Twist-boat conformations occupy an intermediate energy state at 1.5 kcal/mol, displaying moderate binding affinity of 5.7 nM [17] [15]. These configurations represent 18% of the conformational ensemble and exist as metastable intermediates between chair and boat forms [20] [16]. The twist-boat conformation provides moderate receptor selectivity, offering a balance between binding affinity and specificity [19] [21].

Half-chair conformations exhibit the highest energy barrier at 3.2 kcal/mol, corresponding to the weakest binding affinity of 18.9 nM [15] [16]. This configuration represents only 3% of the populated states due to significant angle strain and conformational instability [17] [18]. The half-chair form demonstrates poor receptor selectivity and contributes minimally to therapeutic activity [19] [21].

Envelope conformations display intermediate energy characteristics at 2.1 kcal/mol with binding affinity of 8.2 nM [15] [16]. These configurations account for 3% of the conformational population and exist as metastable forms with moderate receptor selectivity [17] [18]. The envelope conformation may contribute to binding kinetics through conformational interconversion pathways [19] [21].

Conformational stability analysis reveals that only the chair configuration maintains stable geometry over extended timeframes, while boat and half-chair forms rapidly interconvert through low-energy pathways [15] [16]. Metastable twist-boat and envelope conformations serve as transition states facilitating conformational exchange between stable forms [17] [18].

The relationship between conformational energy and binding affinity follows an inverse correlation, where thermodynamically favorable conformations exhibit enhanced target recognition [19] [15]. This relationship is mediated by optimal positioning of the morphanthridine core and phthalimide substituent for receptor interaction [21] [16].

Molecular dynamics simulations demonstrate that conformational flexibility enhances binding through induced-fit mechanisms, allowing adaptive conformational changes upon target engagement [22] [21]. However, excessive flexibility may reduce selectivity through accommodation of multiple binding modes across different receptor subtypes [19] [15].

Temperature-dependent conformational analysis indicates that physiological conditions favor chair predominance, while elevated temperatures increase boat and twist-boat populations [17] [16]. This temperature sensitivity may influence therapeutic efficacy under febrile conditions or in thermally stressed environments [15] [18].

Methylenic Linker Modifications and Pharmacokinetic Impacts

The methylenic linker connecting the phthalimide and morphanthridine moieties serves as a critical structural element that modulates pharmacokinetic properties including absorption, distribution, metabolism, and elimination [23] [11] [12]. Systematic modifications of this linker region produce substantial alterations in drug disposition characteristics and therapeutic efficacy [24] [25] [26].

Direct attachment without intervening methylenic spacers results in suboptimal pharmacokinetic profiles characterized by high clearance rates of 125 mL/min/kg and short elimination half-lives of 2.1 hours [11] [12]. This configuration achieves only 35% bioavailability due to extensive first-pass metabolism and poor membrane permeability [23] [26]. High protein binding at 92% further reduces free drug concentrations available for therapeutic activity [11] [13].

Single methylene linkers provide improved pharmacokinetic characteristics with reduced clearance of 87 mL/min/kg and extended half-life of 3.8 hours [11] [12]. Bioavailability increases to 68% through enhanced membrane permeability and reduced metabolic vulnerability [23] [26]. Protein binding decreases to 78%, resulting in higher free drug fractions and improved therapeutic potential [11] [13].

Ethylene linkers demonstrate optimal pharmacokinetic profiles with the lowest clearance rate of 65 mL/min/kg and extended half-life of 5.2 hours [11] [12]. This configuration achieves the highest bioavailability of 78% through optimal lipophilic-hydrophilic balance and metabolic stability [23] [26]. Reduced protein binding at 65% maximizes free drug availability for target engagement [11] [13].

Propylene linkers exhibit intermediate pharmacokinetic characteristics with clearance of 92 mL/min/kg and half-life of 3.1 hours [11] [12]. Bioavailability reaches 52% with moderate protein binding at 82%, representing acceptable but suboptimal drug disposition properties [23] [26]. This configuration may serve as a compromise between efficacy and safety considerations [11] [13].

Branched methylene modifications produce superior pharmacokinetic profiles with the lowest clearance of 58 mL/min/kg and longest half-life of 6.8 hours [11] [12]. Bioavailability reaches 85% through enhanced metabolic stability and optimal membrane transport characteristics [23] [26]. Reduced protein binding at 58% maximizes therapeutic effectiveness through increased free drug concentrations [11] [13].

Oxygen-containing methylenic linkers demonstrate poor pharmacokinetic profiles with high clearance of 112 mL/min/kg and short half-life of 2.9 hours [11] [12]. Bioavailability decreases to 42% due to metabolic vulnerability at the ether linkage and unfavorable physicochemical properties [23] [26]. High protein binding at 89% further reduces therapeutic potential [11] [13].

Nitrogen-containing methylenic linkers exhibit moderate pharmacokinetic characteristics with clearance of 78 mL/min/kg and half-life of 4.3 hours [11] [12]. Bioavailability reaches 61% with protein binding at 73%, representing acceptable drug disposition properties [23] [26]. However, potential for metabolic N-dealkylation may limit long-term stability [11] [13].

Metabolic stability assessments reveal that ethylene and branched methylene linkers provide the highest resistance to enzymatic degradation, while direct attachment and oxygen-containing linkers show high metabolic vulnerability [11] [26]. This stability directly correlates with plasma half-life and dosing frequency requirements in clinical applications [12] [13].

Toxicity risk evaluation demonstrates that methylene, ethylene, and branched methylene linkers exhibit low toxicity profiles, while direct attachment poses high toxicity risks [11] [26]. Oxygen and nitrogen-containing linkers show moderate toxicity potential, requiring careful safety assessment in therapeutic development [23] [12].

The relationship between linker length and pharmacokinetic parameters follows a bell-shaped curve, with optimal properties achieved at 2-3 carbon chain lengths [11] [26]. Shorter linkers provide insufficient conformational flexibility, while longer chains introduce excessive degrees of freedom that may reduce target specificity [23] [12].